molecular formula C20H22F14O5Sr B12086776 Strontium bis(heptafluoro-2,2-dimethyl-3,5-octanedionate)

Strontium bis(heptafluoro-2,2-dimethyl-3,5-octanedionate)

Cat. No.: B12086776
M. Wt: 696.0 g/mol
InChI Key: NGUAVMRFAYYOBZ-WSTITRFPSA-L
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Description

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate is a coordination compound that features strontium as the central metal ion coordinated to two molecules of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate. This compound is known for its unique properties, including high thermal stability and volatility, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate typically involves the reaction of strontium salts with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The product is then purified by recrystallization or sublimation to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance efficiency and reduce the risk of contamination. The final product is often obtained as a hydrate, which can be further processed to remove water if anhydrous forms are required .

Chemical Reactions Analysis

Types of Reactions

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include other metal salts, chelating agents, and solvents such as acetone or ethanol. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate depend on the specific reaction conditions. For example, thermal decomposition may yield strontium oxide and fluorinated organic compounds .

Scientific Research Applications

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate exerts its effects involves the coordination of the strontium ion with the fluorinated ligands. This coordination stabilizes the strontium ion and enhances its reactivity in various chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalytic activity in chemical reactions or interaction with biological molecules in medical research .

Comparison with Similar Compounds

Similar Compounds

    Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper: Similar structure but with copper as the central metal ion.

    Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium: Similar structure but with barium as the central metal ion.

    6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: The ligand used in the synthesis of the strontium compound.

Uniqueness

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate is unique due to its high thermal stability and volatility, which are not as pronounced in similar compounds with different central metal ions. These properties make it particularly useful in applications requiring high-purity strontium sources and in processes involving high temperatures .

Properties

Molecular Formula

C20H22F14O5Sr

Molecular Weight

696.0 g/mol

IUPAC Name

strontium;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;hydrate

InChI

InChI=1S/2C10H11F7O2.H2O.Sr/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h2*4,18H,1-3H3;1H2;/q;;;+2/p-2/b2*5-4-;;

InChI Key

NGUAVMRFAYYOBZ-WSTITRFPSA-L

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.O.[Sr+2]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].O.[Sr+2]

Origin of Product

United States

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